N-(isoxazol-3-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-10-8-11(14(21)18-3-6-22-7-4-18)16-19(10)9-13(20)15-12-2-5-23-17-12/h2,5,8H,3-4,6-7,9H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABUFMFHQQRFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(isoxazol-3-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that exhibits potential biological activities due to its unique structural components, including isoxazole and pyrazole moieties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential antitumor properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of multiple functional groups that contribute to its biological activity:
- Molecular Formula : C₁₄H₁₇N₅O₄
- Molecular Weight : 319.32 g/mol
- CAS Number : 1172443-74-1
The structure includes an isoxazole ring, a pyrazole group, and a morpholine carbonyl, which are known for their pharmacological significance.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and pyrazole rings often exhibit antimicrobial properties . Preliminary studies suggest that this compound may have potential against various bacterial and fungal strains. The mechanisms of action likely involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Table 1: Antimicrobial Activity of Isoxazole and Pyrazole Derivatives
| Compound Name | Microbial Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 18 | |
| N-(isoxazol...) | Candida albicans | 12 |
Anti-inflammatory Activity
The morpholine component in the compound is associated with anti-inflammatory effects . Studies on similar morpholine-containing compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound could be evaluated for its efficacy in treating inflammatory conditions.
Case Study: Inhibition of Nitric Oxide Production
In vitro studies have shown that compounds similar to N-(isoxazol...) can significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). The reduction in NO correlates with decreased expression of inflammatory markers such as TNF-alpha, indicating a potential therapeutic role in inflammatory diseases.
Antitumor Potential
Emerging evidence suggests that pyrazole derivatives can act as antitumor agents due to their ability to inhibit key signaling pathways involved in cancer proliferation. Compounds with similar structures have shown activity against various cancer cell lines, including breast cancer and melanoma.
Table 2: Antitumor Activity of Pyrazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride
- Molecular Weight : 344.84 (vs. ~344.37 for the target compound).
- Key Differences : The tert-butyl group replaces the isoxazol-3-yl, increasing lipophilicity. The hydrochloride salt improves solubility compared to the free base.
- This may affect target binding or bioavailability .
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Molecular Weight : 386.3.
- Key Differences : A dihydrobenzodioxin group replaces the isoxazole, introducing aromaticity and bulk.
- Implications : Increased molecular weight and lipophilicity may reduce solubility but enhance membrane permeability. The benzodioxin moiety could influence metabolic stability .
Pyrazole Core Modifications
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Molecular Weight : 382.4.
- Key Differences : The pyrazole’s 5-methyl is replaced with cyclopropyl, and the acetamide nitrogen is substituted with a 2,3-dimethylphenyl group.
- The dimethylphenyl group adds hydrophobicity, which could impact pharmacokinetics .
Functional Analogues with Different Cores
Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)
- Key Differences: A pyridazinone core replaces the pyrazole-isoxazole system.
- Biological Activity : Acts as a Formyl Peptide Receptor (FPR2) agonist, inducing calcium mobilization and chemotaxis in neutrophils.
- Implications: While structurally distinct, shared acetamide linkages suggest overlapping synthetic strategies. The target compound’s pyrazole-isoxazole system may offer improved metabolic stability over pyridazinones .
Table 1: Key Properties of Selected Analogs
Research Findings and Implications
- Synthetic Accessibility : The morpholine-carbonyl group is a common feature, suggesting shared intermediates in synthesis. Substituents on the acetamide nitrogen (e.g., isoxazole, tert-butyl) require divergent coupling strategies .
- Biological Potential: While direct data on the target compound are lacking, FPR2 agonists like pyridazinones highlight the therapeutic relevance of acetamide-containing molecules in inflammation .
- Optimization Strategies : Replacing the isoxazole with solubilizing groups (e.g., morpholine in ) or introducing aromatic rings () could balance bioavailability and target engagement.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(isoxazol-3-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, and how are intermediates characterized?
- Methodology : Utilize NMI-MsCl-mediated coupling or hydrazinolysis followed by alkylation. For example, alkylation of pyrazole intermediates with chloroacetamide derivatives in DMF with K₂CO₃ as a base (room temperature, 12–24 hours) yields target compounds .
- Characterization : Confirm purity via thin-layer chromatography (TLC) and structure via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl groups, δ 7.1–8.2 ppm for aromatic protons) and LC-MS (e.g., molecular ion peaks at m/z 388–485) .
Q. How can researchers validate the structural integrity of this compound when spectral data conflicts with theoretical predictions?
- Resolution : Cross-validate using IR spectroscopy (e.g., carbonyl stretches at 1650–1700 cm⁻¹ for amides) and elemental analysis (C, H, N within ±0.3% of theoretical values). If discrepancies persist, recrystallize in methanol/water mixtures to remove impurities and repeat analysis .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound and its derivatives?
- Approach : Use the PASS Online® program to predict pharmacological profiles (e.g., kinase inhibition, anti-inflammatory potential) and perform molecular docking (AutoDock Vina or Schrödinger Suite) to assess binding affinities to targets like COX-2 or mTOR. Validate predictions with in vitro assays (e.g., IC₅₀ determinations) .
Q. How can reaction conditions be optimized to improve yields in morpholine-carbonyl-containing pyrazole syntheses?
- Optimization : Apply ICReDD’s computational reaction path search methods (quantum chemical calculations with Gaussian 16) to identify energetically favorable pathways. Experimentally, test solvent effects (e.g., DMF vs. THF) and catalyst systems (e.g., Pd/C for hydrogenation steps) .
Q. What experimental designs address contradictions in solubility and stability data for morpholine-carbonyl derivatives?
- Design : Conduct stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Use HPLC to monitor degradation products. For solubility, employ shake-flask methods with UV-Vis quantification in buffers (PBS, DMSO/water mixtures) .
Q. How can researchers design analogs to enhance target selectivity while minimizing off-target effects?
- Strategy : Introduce substituents at the isoxazole or pyrazole rings (e.g., electron-withdrawing groups like nitro or fluoro) to modulate electronic properties. Use click chemistry (CuAAC) to append triazole or imidazole moieties for improved binding specificity .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting bioactivity data between in silico predictions and experimental results?
- Analysis : Re-examine docking parameters (e.g., protonation states, solvation models) and validate target relevance via gene expression profiling (RNA-seq). Consider off-target interactions using proteome-wide affinity assays (e.g., thermal shift assays) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methods : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare compound variants. Report confidence intervals (95%) and Hill slopes to assess cooperativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
